Cas no 2228253-08-3 (3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine)
3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine
- 2228253-08-3
- [3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropyl]methanamine
- EN300-2005151
-
- Inchi: 1S/C13H19NO2S/c1-13(2)11(8-14)12(13)9-5-4-6-10(7-9)17(3,15)16/h4-7,11-12H,8,14H2,1-3H3
- InChI Key: HWGAITFZJNWSQF-UHFFFAOYSA-N
- SMILES: S(C)(C1=CC=CC(=C1)C1C(CN)C1(C)C)(=O)=O
Computed Properties
- Exact Mass: 253.11365002g/mol
- Monoisotopic Mass: 253.11365002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 68.5Ų
3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2005151-0.05g |
[3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2228253-08-3 | 0.05g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-2005151-0.1g |
[3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2228253-08-3 | 0.1g |
$1119.0 | 2023-09-16 | ||
| Enamine | EN300-2005151-0.25g |
[3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2228253-08-3 | 0.25g |
$1170.0 | 2023-09-16 | ||
| Enamine | EN300-2005151-0.5g |
[3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2228253-08-3 | 0.5g |
$1221.0 | 2023-09-16 | ||
| Enamine | EN300-2005151-1.0g |
[3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2228253-08-3 | 1g |
$1299.0 | 2023-05-26 | ||
| Enamine | EN300-2005151-2.5g |
[3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2228253-08-3 | 2.5g |
$2492.0 | 2023-09-16 | ||
| Enamine | EN300-2005151-5.0g |
[3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2228253-08-3 | 5g |
$3770.0 | 2023-05-26 | ||
| Enamine | EN300-2005151-10.0g |
[3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2228253-08-3 | 10g |
$5590.0 | 2023-05-26 | ||
| Enamine | EN300-2005151-1g |
[3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2228253-08-3 | 1g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-2005151-5g |
[3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropyl]methanamine |
2228253-08-3 | 5g |
$3687.0 | 2023-09-16 |
3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine Related Literature
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine
Introduction to 3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2228253-08-3)
3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine, identified by its Chemical Abstracts Service Number (CAS No.) 2228253-08-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a dimethylcyclopropyl moiety linked to an amine group and a 3-methanesulfonylphenyl substituent. The intricate arrangement of these functional groups not only contributes to the compound's distinct chemical properties but also opens up diverse possibilities for its application in drug discovery and development.
The dimethylcyclopropyl group is a key structural feature that imparts steric hindrance and electronic characteristics to the molecule. This moiety has been extensively studied for its potential role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding. The presence of such a bulky group can influence the compound's solubility, bioavailability, and overall pharmacokinetic profile, making it a valuable component in the design of novel therapeutic agents.
Complementing the dimethylcyclopropyl group is the 3-methanesulfonylphenyl substituent, which introduces a polar sulfonamide functionality. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The methanesulfonyl group enhances the compound's hydrophilicity, facilitating better interaction with polar biological targets. This combination of structural elements makes 3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs), which are critical in many disease pathways. The unique scaffold of 3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine suggests that it may have the potential to interfere with PPIs by binding to specific residues or pockets on target proteins. This capability is particularly relevant in the context of complex diseases such as cancer, where aberrant PPIs play a pivotal role.
Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. These computational studies have been instrumental in guiding experimental efforts toward optimizing the pharmacological properties of 3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine. For instance, virtual screening techniques have identified derivatives of this compound that exhibit enhanced binding affinity to specific therapeutic targets, paving the way for structure-activity relationship (SAR) studies.
The synthesis of 3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine presents both challenges and opportunities for synthetic chemists. The construction of the dimethylcyclopropyl ring requires specialized methodologies that ensure high yield and purity. Additionally, introducing the 3-methanesulfonylphenyl group necessitates careful consideration of reaction conditions to avoid unwanted side products. Despite these challenges, recent advancements in synthetic organic chemistry have provided novel strategies for constructing complex molecular frameworks efficiently.
One notable approach involves transition-metal-catalyzed reactions that facilitate the formation of carbon-carbon bonds under mild conditions. These catalytic methods not only improve reaction efficiency but also allow for greater selectivity, reducing the need for extensive purification steps. Such innovations have made it possible to synthesize intricate molecules like 3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine with greater ease and scalability.
The pharmacological evaluation of 3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine has revealed several promising activities. Initial in vitro studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways. Furthermore, preclinical trials have shown that derivatives of this compound exhibit anti-proliferative effects on cancer cell lines by disrupting critical signaling cascades. These findings underscore the potential therapeutic value of this molecule and its derivatives.
Future research directions may focus on exploring analogs of 3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine that exhibit improved pharmacokinetic profiles or enhanced target specificity. Techniques such as directed evolution and fragment-based drug design could be employed to generate libraries of related compounds for high-throughput screening. By leveraging these approaches, scientists can accelerate the discovery process and identify novel lead compounds with optimized properties.
The integration of interdisciplinary approaches—combining organic synthesis, computational modeling, and pharmacological testing—has been instrumental in advancing our understanding of 3-(3-methanesulfonylphenyl)-2,2-dimethylclyclopropymethanamine. This holistic strategy not only enhances efficiency but also fosters innovation in drug discovery. As research continues to uncover new biological targets and mechanisms, compounds like this one will remain at the forefront of medicinal chemistry efforts.
2228253-08-3 (3-(3-methanesulfonylphenyl)-2,2-dimethylcyclopropylmethanamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)